molecular formula C8H9NO B1265676 3-Methylformanilide CAS No. 3085-53-8

3-Methylformanilide

Cat. No.: B1265676
CAS No.: 3085-53-8
M. Wt: 135.16 g/mol
InChI Key: JPXIYUADQNFRCK-UHFFFAOYSA-N
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Description

3’-Methylformanilide, also known as N-methyl-N-phenylformamide, is an organic compound with the molecular formula C8H9NO. It is a colorless to slightly yellow liquid with a molecular weight of 135.16 g/mol. This compound is primarily used in organic synthesis and serves as a formylating reagent for certain organometallics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Methylformanilide can be synthesized through the reaction of methylaniline with formic acid in the presence of a solvent like toluene. The reaction mixture is distilled slowly to remove water, and the residue is then distilled under reduced pressure to obtain the product . Another method involves heating methylaniline with formamide in glacial acetic acid solution .

Industrial Production Methods: In industrial settings, the synthesis of 3’-Methylformanilide typically involves the use of large-scale reactors and continuous distillation processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the formylation process .

Chemical Reactions Analysis

Types of Reactions: 3’-Methylformanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Methylformanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Methylformanilide involves facilitating the dissolution of reactants and the formation of intermediates, allowing for efficient progress of the desired chemical transformations. It interacts with substrates and catalysts at the molecular level, promoting the desired chemical reactions without directly participating in the reaction itself .

Comparison with Similar Compounds

Uniqueness of 3’-Methylformanilide: 3’-Methylformanilide is unique due to its specific formylating properties and its ability to act as a swelling agent in the dyeing process of meta-aramid fibers. Its versatility in various chemical reactions and applications in different fields of research and industry make it a valuable compound .

Biological Activity

3-Methylformanilide, also known as 3-methyl-N-phenylmethanamide, is an organic compound with the molecular formula C8H9NO\text{C}_8\text{H}_9\text{NO}. It belongs to the class of formamides and has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article compiles various research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C₈H₉NO
  • Molecular Weight : 151.16 g/mol
  • CAS Number : 76518-82-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, demonstrating moderate activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for different strains tested, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in K562 cells. This suggests a potential mechanism through which the compound may exert anti-inflammatory effects by modulating inflammatory pathways .

Anticancer Properties

The compound has been investigated for its antiproliferative effects on cancer cell lines. Notably, it was found to induce apoptosis in certain cancer cells. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and mitochondrial dysfunction, leading to increased activity of caspases involved in apoptosis .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other derivatives for their antimicrobial properties. The results highlighted its effectiveness against both standard and clinical strains of bacteria, reinforcing its potential application in treating bacterial infections .

Evaluation of Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound by measuring IL-6 levels in treated K562 cells. The results indicated a significant reduction in IL-6 secretion, suggesting that the compound could be beneficial in managing inflammatory diseases .

Data Tables

Activity Type Tested Strains MIC (µg/mL) Effect Observed
AntimicrobialGram-positive bacteria16 - 64Moderate activity
Anti-inflammatoryK562 cellsNot applicableReduction in IL-6 secretion
AnticancerVarious cancer cell linesNot specifiedInduction of apoptosis via ROS modulation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylformanilide, and how can their efficiency be validated experimentally?

  • Methodological Answer : The synthesis of this compound typically involves formylation of 3-methylaniline using formic acid or acetic-formic anhydride under reflux conditions. To validate efficiency, monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) (>98% purity). Quantify yields gravimetrically and cross-validate with spectroscopic data (e.g., 1^1H NMR integration ratios for aromatic protons). Ensure reproducibility by repeating experiments under controlled conditions (temperature, solvent, stoichiometry) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

  • Methodological Answer : Key techniques include:

  • 1^1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Integration ratios should align with expected proton counts.
  • FT-IR : Confirm formamide C=O stretch (~1650–1680 cm1^{-1}) and N-H stretch (~3300 cm1^{-1}).
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]+^+) should match the molecular weight (135.16 g/mol). Compare spectral data with reference libraries (e.g., NIST Chemistry WebBook) .

Q. How can researchers ensure accurate measurement of this compound’s physical properties (e.g., melting point, solubility)?

  • Methodological Answer : Use calibrated instruments (e.g., melting point apparatus with ±1°C accuracy). For solubility, prepare saturated solutions in solvents (e.g., ethanol, DMSO) at 25°C, filter, and quantify via gravimetric analysis. Report values as mean ± standard deviation (n=3) and cross-check against literature. Discrepancies >5% warrant re-evaluation of sample purity or experimental conditions .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates in formylation reactions. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Validate mechanistic pathways using isotopic labeling (e.g., 13^{13}C-formic acid) and track substituent effects via Hammett plots .

Q. What strategies are recommended for resolving contradictions in reported thermodynamic properties (e.g., ΔHf_{f}, logP) of this compound across studies?

  • Methodological Answer : Conduct meta-analysis of existing data to identify outliers. Replicate disputed experiments under standardized conditions (e.g., IUPAC guidelines for calorimetry). Assess the impact of impurities using advanced purification techniques (e.g., recrystallization, column chromatography). Publish raw data and analytical protocols to enable cross-validation .

Q. How should researchers design multi-step synthesis protocols for this compound derivatives to ensure reproducibility and scalability?

  • Methodological Answer : Use a modular approach:

  • Step 1 : Optimize each reaction step (e.g., nitro reduction, formylation) separately using design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity).
  • Step 2 : Validate scalability by transitioning from batch to flow chemistry, monitoring heat transfer and mixing efficiency.
  • Step 3 : Characterize intermediates rigorously (e.g., HPLC purity, 1^1H NMR) and document deviations in open-access repositories .

Q. What methodologies are appropriate for analyzing the stability of this compound under varying storage conditions (e.g., light, humidity)?

  • Methodological Answer : Conduct accelerated stability studies:

  • Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Analyze degradation products via LC-MS and quantify using external calibration curves.
  • Compare degradation kinetics (zero-order vs. first-order) to predict shelf life. Report photostability data using USP light cabinets .

Q. Data Analysis and Reporting

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

  • Methodological Answer : Tabulate all reported chemical shifts alongside experimental conditions (solvent, temperature, concentration). Use statistical tools (e.g., ANOVA) to assess variability. Highlight solvent-induced shifts (e.g., DMSO vs. CDCl3_3) and provide raw data in supplementary materials. Reference databases like NIST to contextualize discrepancies .

Q. What frameworks are recommended for interpreting contradictory biological activity data in studies involving this compound derivatives?

  • Methodological Answer : Apply Hill criteria for causality:

  • Assess dose-response relationships across studies.
  • Evaluate confounding variables (e.g., cell line viability, assay interference).
  • Use meta-regression to identify sources of heterogeneity (e.g., solvent choice, incubation time). Publish negative results to reduce publication bias .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure long-term reproducibility of studies on this compound?

  • Methodological Answer : Adhere to FAIR principles:
  • Findable : Deposit raw spectra and synthetic protocols in repositories (e.g., Zenodo).
  • Accessible : Use open-source software for data analysis (e.g., MestReNova for NMR).
  • Interoperable : Report data in standardized formats (e.g., JCAMP-DX for spectra).
  • Reusable : Document instrument calibration records and batch numbers for reagents .

Properties

IUPAC Name

N-(3-methylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)9-6-10/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXIYUADQNFRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184863
Record name 3'-Methylformanilide
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3085-53-8
Record name N-(3-Methylphenyl)formamide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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